4-(2-chlorobenzyl)-N-(2,4,5-trimethoxybenzylidene)piperazin-1-amine
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Overview
Description
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a compound known for its significant biological activities. It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors . This compound is used in the management of allergies, hay fever, angioedema, and urticaria .
Preparation Methods
The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves several steps. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active molecules . In biology and medicine, it is studied for its antihistamine properties and potential therapeutic applications in treating allergies and related conditions . Additionally, it has been evaluated for its antiviral activity against various viruses . In the industry, it is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves its high affinity for histamine H1 receptors . By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic reactions. This inhibition helps alleviate symptoms such as itching, swelling, and redness associated with allergies . The molecular targets and pathways involved include the histamine H1 receptor signaling pathway, which plays a crucial role in mediating allergic responses .
Comparison with Similar Compounds
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is similar to other antihistamine compounds such as cetirizine and hydroxyzine . it is unique in its specific affinity for histamine H1 receptors and its effectiveness in managing a wide range of allergic conditions . Other similar compounds include 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which also exhibits significant biological activities .
Properties
Molecular Formula |
C21H26ClN3O3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26ClN3O3/c1-26-19-13-21(28-3)20(27-2)12-17(19)14-23-25-10-8-24(9-11-25)15-16-6-4-5-7-18(16)22/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
BRMARBAXGHXOFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC |
Origin of Product |
United States |
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